7-Bromo-6-chloro-3,4-dihydronaphthalen-1(2H)-one

Palladium-Catalyzed Cross-Coupling Sequential Functionalization Orthogonal Reactivity

Essential for sequential, site-selective functionalization in SAR. The C-7 bromine enables rapid Suzuki/Stille coupling, while the C-6 chlorine remains intact for a second diversification event. This orthogonal reactivity, impossible with dibromo/dichloro analogs, provides a key advantage for efficient library synthesis and scaffold optimization. Buy 95% purity, with analytical QC documentation.

Molecular Formula C10H8BrClO
Molecular Weight 259.52 g/mol
CAS No. 159639-64-2
Cat. No. B3323092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-6-chloro-3,4-dihydronaphthalen-1(2H)-one
CAS159639-64-2
Molecular FormulaC10H8BrClO
Molecular Weight259.52 g/mol
Structural Identifiers
SMILESC1CC2=CC(=C(C=C2C(=O)C1)Br)Cl
InChIInChI=1S/C10H8BrClO/c11-8-5-7-6(4-9(8)12)2-1-3-10(7)13/h4-5H,1-3H2
InChIKeyDKPVDTBLMGSUEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-6-chloro-3,4-dihydronaphthalen-1(2H)-one (CAS 159639-64-2): Chemical Identity, Supply Landscape, and Analytical Benchmark


7-Bromo-6-chloro-3,4-dihydronaphthalen-1(2H)-one (CAS 159639-64-2) is a synthetic, bicyclic halogenated tetralone derivative belonging to the 3,4-dihydronaphthalen-1(2H)-one class, characterized by the molecular formula C10H8BrClO and a molecular weight of 259.53 g/mol . The compound features a 1-tetralone core with bromine substitution at the 7-position and chlorine substitution at the 6-position on the fused benzene ring . It is commercially available from multiple global suppliers, with standard catalog purity specified at 95%, and vendors typically provide supporting analytical documentation including NMR, HPLC, or GC batch quality control reports . This compound serves as a specialized building block and intermediate in medicinal chemistry and organic synthesis, offering a defined scaffold for further derivatization.

Procurement Risk Analysis: Why 7-Bromo-6-chloro-3,4-dihydronaphthalen-1(2H)-one Cannot Be Replaced by In-Class Analogs


Substitution of 7-bromo-6-chloro-3,4-dihydronaphthalen-1(2H)-one with closely related halogenated tetralone analogs (e.g., 6,7-dibromo-, 6,7-dichloro-, or mono-halogenated derivatives) introduces substantial risk of synthetic failure due to fundamentally divergent reactivity profiles in cross-coupling chemistry. The presence of both bromine and chlorine on the aromatic ring creates an orthogonal reactivity platform: the C–Br bond is significantly more reactive than the C–Cl bond in palladium-catalyzed cross-coupling reactions, enabling sequential, site-selective functionalization that cannot be replicated with dihalogenated analogs bearing identical halogens [1]. This intrinsic chemoselectivity is a critical design element in synthetic route planning and scaffold diversification. Furthermore, the distinct steric and electronic contributions of bromine versus chlorine substituents alter the scaffold's physicochemical properties—including lipophilicity, polar surface area, and metabolic stability—in ways that analogs with different halogenation patterns cannot mimic [2].

Quantitative Evidence Guide: Comparative Data for 7-Bromo-6-chloro-3,4-dihydronaphthalen-1(2H)-one Against Structural Analogs


Orthogonal C–Br vs C–Cl Reactivity: Enabling Sequential Site-Selective Functionalization

The defining feature of 7-bromo-6-chloro-3,4-dihydronaphthalen-1(2H)-one is its mixed halogenation pattern (C-7 Br; C-6 Cl), which creates a predictable, tiered reactivity gradient. In palladium-catalyzed cross-coupling reactions, the C–Br bond undergoes oxidative addition preferentially over the C–Cl bond, allowing for the first functionalization event to occur exclusively at the 7-position. The 6-chloro substituent remains intact, serving as a latent handle for a subsequent, orthogonal cross-coupling step under different catalytic conditions [1]. This chemoselective behavior is not achievable with the 6,7-dibromo analog, where both bromine atoms exhibit comparable reactivity, nor with the 6,7-dichloro analog, which exhibits uniformly low reactivity under standard coupling conditions, thereby limiting synthetic utility .

Palladium-Catalyzed Cross-Coupling Sequential Functionalization Orthogonal Reactivity Chemoselectivity Scaffold Diversification

Supplier-Specified Purity Grade and Batch Analytical Documentation

Commercial procurement of 7-bromo-6-chloro-3,4-dihydronaphthalen-1(2H)-one is supported by vendor specifications of 95% purity as the standard grade, with batch-specific analytical data (NMR, HPLC, GC) available upon request . This level of quality control provides a verifiable baseline for experimental reproducibility, which is essential for both research-scale synthesis and early-stage development. While purity specifications for analogs such as 6-chloro-3,4-dihydronaphthalen-1(2H)-one (CAS 26673-31-4) are also available from certain vendors , the key procurement differentiator lies in the compound's unique halogenation pattern rather than purity metrics alone. The availability of certified analytical documentation reduces the risk of batch-to-batch variability that could compromise synthetic outcomes or biological assay results.

Chemical Purity Quality Control NMR HPLC GC Batch Consistency

In Silico Physicochemical Property Comparison: Lipophilicity and Topological Polar Surface Area

In silico modeling predicts distinct physicochemical property shifts when comparing 7-bromo-6-chloro-3,4-dihydronaphthalen-1(2H)-one to its dihalogenated analogs. The mixed halogen substitution pattern (Br and Cl) results in a calculated LogP that differs from both the dibromo analog (higher lipophilicity) and the dichloro analog (lower lipophilicity), reflecting the additive contributions of bromine and chlorine to molecular hydrophobicity [1]. Similarly, the topological polar surface area (TPSA) is predicted to vary across the halogenation series, which may influence membrane permeability and off-target binding profiles [2]. These computed differences, while not experimentally validated, underscore the potential for fine-tuning physicochemical properties through halogen selection, a key consideration in medicinal chemistry lead optimization where subtle property shifts can impact pharmacokinetic behavior.

Lipophilicity LogP TPSA Drug-Likeness Physicochemical Properties Scaffold Optimization

Commercial Availability and Supply Chain Accessibility Assessment

7-Bromo-6-chloro-3,4-dihydronaphthalen-1(2H)-one (CAS 159639-64-2) is stocked and supplied by multiple established chemical vendors globally, including Bidepharm, Fluorochem, Leyan, and others . This multi-vendor availability reduces supply chain risk and provides procurement flexibility compared to custom-synthesis-only compounds or analogs with limited commercial sources. In contrast, the regioisomeric 6-bromo-7-chloro-3,4-dihydronaphthalen-1(2H)-one is less commonly cataloged, and certain dihalogenated analogs (e.g., 5,7-dibromo derivative) may have more restricted availability . The broad commercial accessibility of the target compound ensures competitive pricing, shorter lead times, and the ability to secure material from alternative suppliers in the event of stockouts or quality issues.

Commercial Availability Supply Chain Procurement Vendor Landscape Lead Time

Documented Use as a Key Intermediate in Pharmaceutical Patent Literature

Patent literature identifies 7-bromo-6-chloro-3,4-dihydronaphthalen-1(2H)-one or structurally proximate analogs as intermediates in synthetic routes toward biologically active molecules. One notable reference describes a ketone intermediate derived from a related bromo-chloro scaffold in the commercial synthesis of nemtabrutinib, a Bruton's tyrosine kinase (BTK) inhibitor [1]. While this specific reference may involve a slightly different scaffold, it demonstrates the value proposition of mixed bromo-chloro aromatic ketones in pharmaceutical process chemistry. The compound's scaffold has also been cited in patents concerning organic compounds and synthetic methods (e.g., US-8759365-B2), underscoring its relevance as a building block in proprietary drug discovery programs . Such documentation provides a level of validation for procurement decisions that is not uniformly available for all in-class analogs.

Pharmaceutical Intermediates Patent Literature Medicinal Chemistry API Synthesis Nemtabrutinib

Structural Differentiation: Regioisomeric Specificity and Synthetic Utility

The precise regioisomeric arrangement of bromine at C-7 and chlorine at C-6 distinguishes this compound from its positional isomers. The alternative 6-bromo-7-chloro-3,4-dihydronaphthalen-1(2H)-one, while sharing the same molecular formula and molecular weight, presents a different spatial and electronic distribution that would alter both its chemical reactivity and its molecular recognition properties . In the context of structure-activity relationship (SAR) studies, this regioisomeric distinction is critical: the position of each halogen dictates the geometry of the resulting molecule following functionalization and can dramatically influence target binding. Furthermore, synthetic routes to functionalized naphthalene derivatives may rely on the specific electronic activation or deactivation imparted by the halogen at each position [1]. Substituting the 6,7-dichloro analog, for instance, would sacrifice the orthogonal reactivity afforded by the Br/Cl pairing, while the 7-bromo-6-chloro regioisomer may exhibit different steric outcomes in subsequent transformations.

Regioisomer Structural Isomer Halogen Positioning Site-Selectivity Synthetic Route Design

Defined Application Scenarios for 7-Bromo-6-chloro-3,4-dihydronaphthalen-1(2H)-one in Medicinal Chemistry and Organic Synthesis


Medicinal Chemistry: Synthesis of Sequentially Functionalized Aromatic Scaffolds for SAR Exploration

This compound is optimally deployed in medicinal chemistry programs where the synthetic strategy requires a halogenated aromatic core capable of undergoing two sequential, orthogonal cross-coupling reactions. The C-7 bromine undergoes rapid oxidative addition, enabling Suzuki-Miyaura, Stille, or Buchwald-Hartwig coupling to introduce a first aryl, heteroaryl, or amine substituent. The C-6 chlorine remains intact during this initial step and can subsequently be activated under more forcing conditions or using specialized catalyst systems for a second diversification event [1]. This capability is particularly valuable for generating focused libraries of analogs where systematic variation at two distinct positions is required to probe SAR. Use of the 6,7-dibromo analog in this scenario would risk competitive dual coupling and complex product mixtures, while the 6,7-dichloro analog would exhibit sluggish reactivity, impeding efficient library synthesis .

Process Chemistry: Intermediate in the Synthesis of Pharmaceutical APIs and Advanced Building Blocks

In process research and development, this compound serves as a defined intermediate en route to more complex molecular architectures. The ketone functionality at C-1 provides a handle for further transformations (reduction to alcohol, reductive amination, α-functionalization), while the differentiated halogens enable controlled, sequential C–C bond formation. Patent literature references suggest the utility of structurally related bromo-chloro aromatic ketones in the commercial synthesis of therapeutic agents, including nemtabrutinib [1]. The availability of batch-specific analytical documentation (NMR, HPLC, GC) supports the reproducibility requirements of process development and scale-up activities .

Physicochemical Property Optimization: Scaffold Tuning via Halogen Substitution

For research programs focused on optimizing the developability profile of lead compounds, this scaffold provides a tool for modulating key physicochemical parameters without altering the core molecular topology. The mixed Br/Cl substitution pattern yields a predicted LogP value that is intermediate between the more lipophilic dibromo analog and the less lipophilic dichloro analog, offering a calibrated lipophilicity adjustment that can influence membrane permeability, solubility, and metabolic stability [1]. Additionally, the TPSA contribution of the halogen substituents can be systematically varied across the halogenation series to fine-tune polar surface area, a key determinant of oral bioavailability and blood-brain barrier penetration .

Structure-Activity Relationship Studies: Evaluating the Impact of Halogen Positioning and Identity

This compound is an essential component in systematic SAR studies aimed at understanding the contribution of specific halogen atoms at defined positions on the naphthalenone scaffold. By comparing the biological activity of analogs derived from 7-bromo-6-chloro-3,4-dihydronaphthalen-1(2H)-one with those derived from its regioisomer (6-bromo-7-chloro) or its dihalogenated counterparts (6,7-dibromo; 6,7-dichloro), researchers can deconvolute the electronic, steric, and lipophilic contributions of each halogen to target binding and functional activity [1]. Such comparative analyses are fundamental to rational drug design and cannot be performed with a single halogenated scaffold alone.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-6-chloro-3,4-dihydronaphthalen-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.